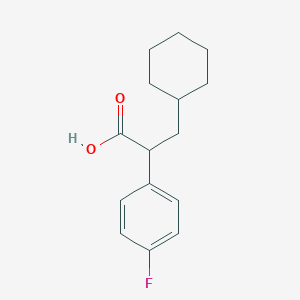

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-cyclohexyl-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXBJLIDPBGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Intricate Dance of Structure and Activity: A Deep Dive into Cyclohexyl-Substituted Propanoic Acids

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery, the quest for potent, selective, and safe therapeutic agents is a perpetual endeavor. Among the myriad of molecular scaffolds explored, cyclohexyl-substituted propanoic acids have emerged as a compelling class of compounds, particularly in the realm of anti-inflammatory drug development. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles of the structure-activity relationship (SAR) of these molecules, offering field-proven insights and detailed experimental methodologies.

The Cyclohexyl Moiety: More Than Just a Bulky Group

The incorporation of a cyclohexyl ring into a propanoic acid framework is a deliberate design choice, not a mere steric filler. This alicyclic group imparts several crucial physicochemical properties that profoundly influence a molecule's biological activity.

-

Lipophilicity and Membrane Permeability: The non-polar nature of the cyclohexane ring generally increases the lipophilicity of the molecule. This is a critical factor for oral bioavailability, as it facilitates passage through the lipid bilayers of cell membranes, a prerequisite for reaching intracellular targets like the cyclooxygenase (COX) enzymes.[1][2] However, an optimal lipophilicity must be achieved, as excessively high values can lead to poor aqueous solubility and increased metabolic clearance.[3]

-

Conformational Rigidity and Target Binding: Unlike a flexible alkyl chain, the cyclohexane ring possesses a degree of conformational rigidity, primarily adopting a stable chair conformation. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[4] The three-dimensional nature of the cyclohexyl group allows for more extensive van der Waals interactions within the hydrophobic channels of enzymes like COX, compared to a flat aromatic ring.[4]

-

Metabolic Stability: The saturated nature of the cyclohexyl ring can confer greater metabolic stability compared to aromatic systems, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] However, hydroxylation of the cyclohexane ring can still occur, representing a potential route of metabolism.[5]

The Propanoic Acid Headpiece: The Key to COX Inhibition

The 2-propanoic acid moiety is a classic pharmacophore found in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6][7] Its acidic carboxyl group is a critical feature for interacting with the active site of COX enzymes.

-

Interaction with Arginine 120: The carboxylate group of the propanoic acid forms a key ionic bond with the positively charged guanidinium group of a conserved arginine residue (Arg-120) at the entrance of the COX active site.[2][8] This interaction is fundamental for anchoring the inhibitor within the enzyme's catalytic channel. While the carboxylic acid is a potent anchor, its acidic nature is also associated with gastrointestinal side effects. Research has explored replacing this group with other moieties to mitigate these effects while retaining anti-inflammatory activity.[9][10]

-

Chirality and Stereoselectivity: The α-methyl group on the propanoic acid chain creates a chiral center. For the vast majority of profens, the (S)-enantiomer is the pharmacologically active form, responsible for inhibiting COX enzymes, while the (R)-enantiomer is significantly less active.[11] This stereoselectivity underscores the precise three-dimensional fit required for effective enzyme inhibition.

Deconstructing the Structure-Activity Relationship: Key Principles and Causal Insights

The biological activity of cyclohexyl-substituted propanoic acids is a finely tuned interplay between the cyclohexyl ring, the propanoic acid headpiece, and any additional substituents. The following principles govern their SAR, particularly in the context of COX inhibition.

The Crucial Role of the α-Methyl Group

The methyl group at the α-position of the propanoic acid is a cornerstone of activity for profen-type NSAIDs. Its presence is not merely for steric bulk but plays a vital role in the proper orientation of the molecule within the COX active site to enable effective inhibition.

Impact of Cyclohexyl Ring Substitution

Systematic modification of the cyclohexyl ring provides a powerful tool to modulate potency and selectivity.

-

Position of Substitution: The position of substituents on the cyclohexyl ring is critical. For instance, in 2-(4-substituted-cyclohexyl)propanoic acids, the 4-position is a key site for modification. Substituents at this position can extend into a hydrophobic pocket within the COX active site, influencing binding affinity.

-

Nature of the Substituent: The size, shape, and electronic properties of the substituent are paramount. Small, lipophilic groups are often favored.

-

Stereochemistry of Substituents: The stereochemical orientation of substituents on the cyclohexyl ring (cis vs. trans) can dramatically impact biological activity. The trans isomer often exhibits higher potency as it may allow for a more favorable interaction with the target enzyme. This highlights the importance of stereoselective synthesis in drug design.

The Propanoic Acid Chain: Modifications and Bioisosteric Replacements

While the 2-propanoic acid moiety is a well-established pharmacophore, modifications can be explored to fine-tune properties.

-

Chain Length: Elongating or shortening the propanoic acid chain generally leads to a decrease in activity, emphasizing the optimal positioning of the carboxylate group for interaction with Arg-120.

-

Bioisosteric Replacement of the Carboxylic Acid: To mitigate the gastrointestinal side effects associated with the acidic nature of the carboxyl group, researchers have investigated replacing it with other acidic functionalities or with non-acidic bioisosteres.[9][10]

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel cyclohexyl-substituted propanoic acids, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)

This assay is fundamental for determining the potency and selectivity of a compound against the two main COX isoforms.

Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute purified ovine or human COX-1 and human recombinant COX-2 enzymes to the desired concentration in reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare all components of the PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors (e.g., hematin).

-

Add serial dilutions of the test compound or a reference standard (e.g., ibuprofen, celecoxib) to the wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture at 37°C for 10-20 minutes.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

-

PGE2 Quantification by ELISA:

-

Follow the protocol of the commercial PGE2 ELISA kit to quantify the amount of PGE2 in each well. This typically involves a competitive binding reaction between the PGE2 in the sample and a fixed amount of a PGE2-enzyme conjugate for a limited number of antibody binding sites.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

-

The COX-2 selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of the cyclohexyl-substituted propanoic acid derivative.

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Data Presentation: A Quantitative Look at SAR

To facilitate a clear understanding of the SAR, quantitative data should be presented in a structured format.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Representative Cyclohexyl-Substituted Propanoic Acids

| Compound | R Group on Cyclohexyl | Stereochemistry | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 1a | H | Racemic | 15.2 | 8.5 | 1.8 |

| 1b | 4-Methyl | trans | 8.9 | 2.1 | 4.2 |

| 1c | 4-Methyl | cis | 12.5 | 5.8 | 2.2 |

| 1d | 4-Ethyl | trans | 7.5 | 1.5 | 5.0 |

| Ibuprofen | (Aryl) | (S)-enantiomer | ~5-15 | ~5-15 | ~1 |

| Celecoxib | (Aryl) | - | >100 | ~0.04 | >2500 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Table 2: In Vivo Anti-inflammatory Activity of Representative Cyclohexyl-Substituted Propanoic Acids in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) |

| 1b | 25 | 55 |

| 1d | 25 | 62 |

| Ibuprofen | 50 | 50 |

| Indomethacin | 10 | 75 |

Note: The data presented in this table are hypothetical and for illustrative purposes.

Visualizing the Molecular Interactions and Workflows

Diagrams are indispensable tools for visualizing complex biological pathways and experimental procedures.

Caption: The cyclooxygenase (COX) inflammatory pathway and the inhibitory action of cyclohexyl-substituted propanoic acids.

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Pharmacokinetics and ADME Considerations

A compound's efficacy is not solely determined by its potency but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For cyclohexyl-substituted propanoic acids, key considerations include:

-

Absorption: Good oral absorption is desirable. The lipophilicity imparted by the cyclohexyl ring generally aids in this, but formulation strategies may be needed to ensure adequate dissolution.[1][3]

-

Distribution: These compounds typically exhibit high plasma protein binding, which can influence their distribution into tissues.[3][12]

-

Metabolism: As mentioned, the cyclohexyl ring can undergo hydroxylation. The position of hydroxylation can be influenced by the presence and nature of other substituents. The propanoic acid moiety can undergo glucuronidation.[5][13]

-

Excretion: The metabolites and a small amount of the parent drug are primarily excreted via the kidneys.[3]

Conclusion and Future Directions

The structure-activity relationship of cyclohexyl-substituted propanoic acids is a compelling area of research in the development of novel anti-inflammatory agents. The cyclohexyl moiety offers a unique combination of lipophilicity, conformational rigidity, and metabolic stability that can be strategically exploited to optimize potency and selectivity for COX enzymes. The principles outlined in this guide, from the fundamental interactions with the COX active site to detailed experimental protocols, provide a robust framework for researchers in this field.

Future research will likely focus on the synthesis and evaluation of a wider range of substituted cyclohexyl analogs, with a particular emphasis on stereoselective synthesis to isolate the most active isomers. Furthermore, a deeper understanding of the ADME properties of this class of compounds will be crucial for translating potent inhibitors into clinically successful drugs. The continued exploration of this chemical space holds significant promise for the discovery of next-generation anti-inflammatory therapies with improved efficacy and safety profiles.

References

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. The metabolites of cyclohexylamine in man and certain animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of cyclohexanecarboxylate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid from 4-fluorophenylacetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-cyclohexyl-2-(4-fluorophenyl)propanoic acid starting from 4-fluorophenylacetic acid .

While direct alkylation of phenylacetic acid derivatives with cyclohexylmethyl halides is theoretically possible, it is kinetically disfavored due to the steric hindrance of the neopentyl-like electrophile and the competing elimination reactions. To ensure high fidelity and scalability, this guide utilizes a Condensation-Hydrogenation Strategy . This route establishes the carbon skeleton via a thermodynamically controlled condensation (Aldol/Perkin type) followed by a catalytic reduction, ensuring high yields and minimizing side-product formation.

Key Chemical Transformation

-

Target: this compound

-

Key Intermediate: Methyl 3-cyclohexyl-2-(4-fluorophenyl)acrylate

-

Overall Yield Target: >65% (3 steps)

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the

Figure 1: Retrosynthetic logic prioritizing the formation of the C2-C3 bond via condensation rather than direct alkylation.

Experimental Protocols

Phase 1: Methyl Ester Protection

Objective: Convert 4-fluorophenylacetic acid to its methyl ester to prevent decarboxylation and facilitate the subsequent base-catalyzed condensation.

Reagents:

-

4-Fluorophenylacetic acid (1.0 equiv)[3]

-

Methanol (Solvent/Reagent, 10-20 volumes)

-

Sulfuric acid (

, cat. 0.1 equiv)

Protocol:

-

Charge a round-bottom flask with 4-fluorophenylacetic acid (e.g., 15.4 g, 100 mmol).

-

Add Methanol (150 mL).

-

Slowly add concentrated

(0.5 mL) dropwise with stirring. -

Heat the solution to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4]

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

-

Dissolve residue in Ethyl Acetate (100 mL) and wash with Sat.

(2 x 50 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate. -

Yield Expectation: >95% (Clear oil). Proceed without further purification.

Phase 2: Aldol-Type Condensation (The Key Step)

Objective: Form the carbon skeleton by condensing the ester with cyclohexanecarbaldehyde.

Mechanism: Base-mediated enolization followed by nucleophilic attack on the aldehyde and subsequent dehydration (

Table 1: Reaction Stoichiometry

| Component | Equiv. | Role |

| Methyl 4-fluorophenylacetate | 1.0 | Nucleophile |

| Cyclohexanecarbaldehyde | 1.2 | Electrophile |

| Sodium Methoxide (NaOMe) | 1.5 | Base |

| Toluene | 10 Vol | Solvent |

Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a Dean-Stark trap (optional, but recommended for driving equilibrium) and reflux condenser. Purge with Nitrogen (

). -

Solubilization: Dissolve Methyl 4-fluorophenylacetate (16.8 g, 100 mmol) and Cyclohexanecarbaldehyde (13.5 g, 120 mmol) in anhydrous Toluene (170 mL).

-

Base Addition: Add NaOMe (25% wt in MeOH or solid, 1.5 equiv) slowly at 0°C.

-

Note: If using solid NaOMe, ensure it is finely powdered.

-

-

Reaction: Allow to warm to room temperature, then heat to Reflux (110°C) .

-

Critical Checkpoint: The reaction drives the elimination of water. If using a Dean-Stark, monitor water collection. If not, the reflux drives the thermodynamic product (the conjugated alkene).

-

-

Duration: Reflux for 6–12 hours. Monitor for the disappearance of the starting ester.[5]

-

Quench: Cool to 0°C and quench with 1N HCl (adjust pH to ~4).

-

Extraction: Separate layers. Extract aqueous layer with Toluene or EtOAc.

-

Purification: The crude usually contains the

-unsaturated ester. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).-

Target: Methyl 2-(4-fluorophenyl)-3-cyclohexylacrylate.

-

Phase 3: Catalytic Hydrogenation & Hydrolysis

Objective: Reduce the alkene without defluorinating the aromatic ring, then hydrolyze the ester to the final acid.

Reagents:

-

Pd/C (10% wt loading, 5-10 mol% relative to substrate)

-

Hydrogen Gas (

, balloon pressure or 1-3 bar) -

Methanol/THF (1:1 mixture)

-

LiOH or NaOH (2.0 equiv for hydrolysis)

Protocol:

-

Hydrogenation:

-

Dissolve the unsaturated ester from Phase 2 in MeOH/THF (1:1, 10 volumes).

-

Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).

-

Purge system with

(vacuum/fill cycles x3). -

Stir vigorously under

atmosphere (1 atm/balloon) at Room Temperature for 4–12 hours. -

Safety Note: Do not use high pressure or PtO2, as this risks hydrogenolysis of the Ar-F bond [1]. Standard Pd/C at 1 atm is selective for the alkene over the aryl fluoride.

-

Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

-

Hydrolysis:

-

Redissolve the saturated ester in THF/Water (3:1).

-

Add LiOH or NaOH (2.0 equiv). Stir at 50°C for 2 hours.

-

Workup: Acidify with 1N HCl to pH 1-2. The product usually precipitates or oils out.

-

Extract with Dichloromethane (DCM) , dry over

, and concentrate.

-

-

Final Purification: Recrystallize from Hexane/EtOAc or Heptane if a solid. If an oil, high-vacuum drying is usually sufficient.

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow from starting material to final isolated product.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following spectral markers:

-

Absence of Alkene: In the final

-NMR, ensure the disappearance of the olefinic proton signal (typically -

Cyclohexyl Integration: Look for the multiplet envelope at

0.8–1.8 ppm integrating for 11 protons (cyclohexyl ring). -

Alpha-Proton: The proton at the chiral center (C2) should appear as a triplet or dd at

3.4–3.8 ppm. -

Fluorine Integrity:

-NMR should show a single peak around -116 ppm (typical for 4-F-phenyl), confirming no defluorination occurred.

References

-

Perkin Reaction & Variants: Johnson, J. R.[6] "The Perkin Reaction and Related Reactions." Organic Reactions, 1942 , Vol. 1, 210. (Foundational text on condensation of aromatic acids).

-

Cinnamic Acid Hydrogenation: CN109824502A. "A kind of synthetic method of 3-cyclohexylpropionic acid."[5][7][8] Google Patents. Link (Validates the route of hydrogenating cinnamic derivatives to cyclohexylpropionic acids).

-

General Protocol for Phenylacetic Esters: "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid." BenchChem Application Notes. Link (General reference for Michael/Aldol type condensations).

-

Safety in Fluorination/Defluorination: "Fluoroalkylation of aromatics." Chinese Academy of Sciences. Link (Context on stability of fluoro-aromatics).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

Application Note: Strategic Selection of Recrystallization Solvents for the Purification of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, where high purity is paramount for safety and efficacy. 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a complex arylpropanoic acid derivative, a class of compounds known for its significant pharmacological activities. This application note presents a comprehensive guide to developing a robust recrystallization protocol for this specific molecule. It moves beyond a simple list of solvents to explain the underlying chemical principles, providing a systematic approach for solvent screening and optimization. Detailed, field-tested protocols for both single-solvent and mixed-solvent systems are provided, designed to be self-validating and adaptable to various impurity profiles.

Introduction: The Critical Role of Purity

This compound possesses structural motifs common to many pharmaceutically active molecules: a lipophilic cyclohexyl group, an aromatic fluorophenyl ring, and a polar carboxylic acid functional group. The presence of these distinct regions gives the molecule a unique solubility profile that must be carefully considered for effective purification. Recrystallization remains a powerful, scalable, and economical technique for removing impurities from solid compounds.[1] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.

An ideal recrystallization solvent should exhibit steep solubility curve for the target compound—dissolving it completely at an elevated temperature but affording low solubility at ambient or sub-ambient temperatures.[1][2] Furthermore, the solvent should be unreactive with the compound, have a relatively low boiling point for easy removal, and be cost-effective and safe to handle.[3] This guide provides the theoretical framework and practical steps to identify such a solvent system for this compound.

Analyte Characterization and Solubility Prediction

Direct experimental data for this compound is not widely published. However, by dissecting its structure and examining related compounds, we can infer its physicochemical properties to guide solvent selection.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding. It suggests potential solubility in polar protic solvents like alcohols or even water under certain conditions.[3]

-

4-Fluorophenyl Group: The aromatic ring provides a nonpolar surface area, while the fluorine atom adds moderate polarity. This moiety suggests solubility in solvents like toluene, ethyl acetate, or dichloromethane.

-

Cyclohexyl Group: This is a bulky, nonpolar, aliphatic group, which significantly increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents like hexanes or heptane.[3]

The molecule's composite nature—with both significant polar and nonpolar regions—indicates it has intermediate polarity. This profile often means that a single perfect solvent is hard to find, making mixed-solvent systems a highly attractive option.[4]

| Property | Predicted Characteristic | Rationale & Impact on Recrystallization |

| Physical State | Solid at Room Temperature | The increased molecular weight and intermolecular forces from the phenyl group, compared to analogs like 3-cyclohexylpropionic acid (m.p. 14-17 °C), suggest a higher melting point.[5] Recrystallization is suitable for solids.[1] |

| Polarity | Intermediate (Amphiphilic) | Possesses distinct polar (acid) and nonpolar (cyclohexyl, phenyl) regions. This makes it unlikely to be soluble in extremely polar (water) or extremely nonpolar (hexane) solvents alone, pointing towards solvents of intermediate polarity or mixed-solvent systems. |

| Hydrogen Bonding | Capable (Donor & Acceptor) | The carboxylic acid group can hydrogen bond. Solvents that can participate in hydrogen bonding (e.g., alcohols) may be effective.[3] |

The Logic of Solvent Selection: A Systematic Approach

The process of selecting a solvent is not random but a logical, step-wise procedure. The goal is to identify a solvent that meets the criteria of high solvency at high temperatures and low solvency at low temperatures.

Diagram 1: Decision workflow for empirical solvent screening.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a systematic method to test a range of candidate solvents efficiently.

Objective: To identify a suitable single solvent or a promising pair for a mixed-solvent system.

Materials:

-

Crude this compound

-

Small test tubes (10 x 75 mm)

-

Hot plate or heating mantle

-

Candidate solvents (see Table 2)

-

Glass rod for scratching[6]

-

Ice-water bath

Procedure:

-

Place a small amount (~25 mg, spatula tip) of the crude solid into a series of labeled test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL.

-

Room Temperature Solubility Test: Observe if the solid dissolves completely. If it does, that solvent is unsuitable as a single solvent because recovery will be poor.[6] Set this tube aside.

-

Hot Solubility Test: For the tubes where the solid did not dissolve at room temperature, heat the mixture gently to the solvent's boiling point.[7] Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.[7] If the solid does not dissolve in ~3 mL of hot solvent, that solvent is likely unsuitable.

-

Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. A successful solvent will show crystal formation during this phase.[1]

-

Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice-water bath for 15-20 minutes.[6][8]

-

Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a large quantity of crystalline solid upon cooling.

| Solvent | Polarity (Class) | Boiling Point (°C)[3] | Rationale for Screening |

| Heptane | Nonpolar | 98 | Solubilizes nonpolar impurities; likely a good anti-solvent. |

| Toluene | Nonpolar (Aromatic) | 111 | Aromatic ring may solvate the fluorophenyl moiety. High BP provides a good temperature gradient. |

| Ethyl Acetate | Intermediate Polarity | 77 | Good general-purpose solvent for compounds of intermediate polarity. |

| Acetone | Intermediate Polarity | 56 | Strong solvent; low boiling point makes it easy to remove. |

| Isopropanol | Polar Protic | 82 | Alcohol can hydrogen bond with the carboxylic acid. |

| Ethanol/Water | Polar Protic Mix | 78-100 | A versatile mixed-solvent system that allows for fine-tuning of polarity. |

Recommended Recrystallization Protocols

Based on the principles outlined, two primary protocols are proposed. Protocol B is often more successful for molecules with mixed polarity characteristics.

Protocol A: Single-Solvent Recrystallization (e.g., with Toluene)

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of toluene to create a slurry. Heat the mixture to a gentle boil while stirring.[7]

-

Saturation: Continue adding small portions of hot toluene until the solid completely dissolves. Note: Adding excess solvent will reduce the final yield.[2]

-

Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of solvent (~5-10%) and filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][9]

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol B: Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Heptane)

This technique is ideal when no single solvent is suitable. A "solvent" in which the compound is very soluble is paired with an "anti-solvent" in which it is poorly soluble.

Diagram 2: Step-by-step workflow for mixed-solvent recrystallization.

Post-Purification Analysis: Verification of Purity

The success of recrystallization must be validated empirically.

-

Melting Point Analysis: A pure compound will exhibit a sharp and elevated melting point range compared to the impure starting material.[1][2]

-

Visual Inspection: Pure crystals should appear uniform with shiny surfaces.[1]

-

Chromatographic Analysis (e.g., HPLC, TLC): These techniques can quantify the purity and confirm the removal of specific impurities.

-

Percent Recovery: Calculate the percent recovery to assess the efficiency of the process.[8]

Conclusion

The purification of this compound by recrystallization is a highly effective method when approached systematically. Due to the molecule's amphiphilic nature, a mixed-solvent system such as ethyl acetate/heptane or dichloromethane/hexane[10] is likely to provide the best results. The key to success lies in careful, small-scale empirical screening to determine the optimal solvent system before proceeding to a larger scale. The protocols and principles detailed in this note provide a robust framework for researchers to develop a highly effective and reproducible purification process.

References

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

- Williamson, K. L., & Masters, K. M. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.

-

University of Alberta. (n.d.). Recrystallisation. [Link]

-

Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

-

MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]

- Pundir, Jain. (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanepropanoic acid. PubChem Compound Database. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Propanoic Acids

Welcome to the Technical Support Center for the synthesis of sterically hindered propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common experimental hurdles.

Introduction

Sterically hindered propanoic acids, particularly 2-arylpropanoic acids (profens), are a critical class of molecules, many of which are non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis can be challenging due to the steric bulk around the α-carbon, which can impede bond formation and lead to low yields and unwanted side reactions. This guide provides practical, field-proven insights into three common synthetic strategies:

-

Malonic Ester Synthesis: A classic approach for forming α-substituted carboxylic acids.

-

Hydrocarboxylation of Styrenes: A modern, atom-economical method for synthesizing 2-arylpropanoic acids.

-

Asymmetric Synthesis using Chiral Auxiliaries: For the enantioselective synthesis of chiral propanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing sterically hindered propanoic acids?

A1: The primary challenge is overcoming the steric hindrance at the α-position. This can lead to:

-

Low reaction rates: Bulky groups can slow down the approach of reagents.

-

Low yields: Incomplete reactions are common.

-

Side reactions: Elimination reactions may compete with the desired substitution.

-

Difficulty in purification: Separation of the desired product from starting materials and byproducts can be challenging.

Q2: Which synthetic method is best for my target molecule?

A2: The choice of method depends on several factors:

-

Target structure: For simple, achiral α-alkylated propanoic acids, malonic ester synthesis is a robust choice. For 2-arylpropanoic acids, hydrocarboxylation of the corresponding styrene is often more efficient. For enantiomerically pure compounds, an asymmetric synthesis using a chiral auxiliary is necessary.[1]

-

Starting material availability: The accessibility of the required precursors (e.g., a specific styrene for hydrocarboxylation) will influence your choice.

-

Scale of synthesis: Some methods are more amenable to large-scale production than others. For example, modern catalytic methods like hydrocarboxylation can be more efficient for industrial applications.

Q3: How can I minimize the formation of dialkylated byproducts in malonic ester synthesis?

A3: Dialkylation is a common side reaction where the α-carbon is alkylated twice.[2] To minimize this:

-

Use a slight excess of the malonic ester: This ensures that the enolate of the mono-alkylated product is not formed in significant concentrations.[3]

-

Control the stoichiometry of the base and alkylating agent: Use only one equivalent of base and alkylating agent.

-

Slow addition of the alkylating agent: This can help to control the reaction and favor mono-alkylation.

Troubleshooting Guide 1: Malonic Ester Synthesis for Hindered Propanoic Acids

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[4] However, when dealing with sterically hindered substrates or alkylating agents, several issues can arise.

Problem 1: Low yield in the alkylation step.

| Possible Cause | Solution | Scientific Rationale |

| Steric hindrance from the alkyl halide | Use a more reactive alkylating agent (e.g., a triflate instead of a bromide). Increase the reaction temperature and/or time. | A better leaving group (triflate) can accelerate the SN2 reaction. Increased temperature provides more energy to overcome the activation barrier. |

| Weak base | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the malonic ester. | Incomplete deprotonation leads to a lower concentration of the nucleophilic enolate.[5] |

| Poor solvent choice | Use a polar aprotic solvent like DMF or DMSO to solvate the cation of the base and increase the reactivity of the enolate. | These solvents do not solvate the enolate anion as strongly as protic solvents, leaving it more available for reaction. |

Problem 2: Difficulty in saponification of the hindered diester.

| Possible Cause | Solution | Scientific Rationale |

| Steric hindrance around the ester carbonyls | Use a stronger base (e.g., KOH instead of NaOH). Use a co-solvent like ethanol or DMSO to increase the solubility of the ester. Increase the reaction temperature and use prolonged reaction times. | A stronger base can more effectively attack the sterically hindered carbonyl carbon.[6] Co-solvents can improve the homogeneity of the reaction mixture. |

| Incomplete reaction | Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. | Saponification of hindered esters can be slow and require extended reaction times to go to completion.[7] |

Problem 3: Low yield in the decarboxylation step.

| Possible Cause | Solution | Scientific Rationale | | Incomplete hydrolysis | Ensure the saponification step went to completion before acidification and heating. | Only the diacid will efficiently decarboxylate upon heating.[8] | | Decomposition at high temperatures | Perform the decarboxylation at the lowest effective temperature. Consider microwave-assisted decarboxylation for faster and cleaner reactions at lower temperatures.[9] | Some substituted malonic acids can be unstable at high temperatures, leading to side reactions. |

Experimental Protocol: Synthesis of 2,2-Dimethylpropanoic Acid via Malonic Ester Synthesis

This protocol is an illustrative example and may need optimization for different substrates.

Step 1: Alkylation of Diethyl Malonate

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.

-

After stirring for 30 minutes, add methyl iodide (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction, remove the ethanol under reduced pressure, and add water.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain diethyl dimethylmalonate.

Step 2: Saponification and Decarboxylation

-

To the crude diethyl dimethylmalonate, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).

-

Reflux the mixture for 12-24 hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2.

-

Heat the acidic solution to 100-120 °C to effect decarboxylation. CO₂ evolution will be observed.

-

After gas evolution ceases, cool the solution and extract the 2,2-dimethylpropanoic acid with diethyl ether.

-

Dry the organic layer and remove the solvent to yield the product. Further purification can be achieved by distillation.

Troubleshooting Guide 2: Hydrocarboxylation of Styrenes

Hydrocarboxylation of styrenes is a powerful method for the synthesis of 2-arylpropanoic acids.[10][11] The regioselectivity (formation of the branched α-aryl acid versus the linear β-aryl acid) is a critical aspect to control.

Problem 1: Low yield of the desired propanoic acid.

| Possible Cause | Solution | Scientific Rationale |

| Inactive catalyst | Ensure the catalyst (e.g., palladium or nickel complex) is of high quality and handled under inert conditions. Consider using a more active catalyst system or adding a co-catalyst. | Catalyst deactivation can be a major issue in these reactions.[12] |

| Poor CO pressure | Ensure a constant and sufficient pressure of carbon monoxide. For laboratory scale, a CO balloon is often sufficient, but for larger scales, a pressure reactor is recommended. | CO is a reactant, and its concentration (pressure) directly affects the reaction rate. |

| Presence of impurities | Purify the styrene starting material to remove any potential catalyst poisons. | Impurities can inhibit or poison the catalyst, leading to low conversion. |

Problem 2: Poor regioselectivity (formation of the linear isomer).

| Possible Cause | Solution | Scientific Rationale | | Incorrect ligand choice | The choice of ligand is crucial for controlling regioselectivity. For nickel-catalyzed reactions, ligands like neocuproine favor the branched (Markovnikov) product, while dppb favors the linear (anti-Markovnikov) product.[13][14][15] | The electronic and steric properties of the ligand influence the binding of the styrene to the metal center and the subsequent migratory insertion of CO.[16] | | Reaction conditions | Optimize the reaction temperature and solvent. In some systems, lower temperatures can favor the formation of the thermodynamically more stable branched isomer. | The reaction pathway and the relative energies of the intermediates leading to the two isomers can be sensitive to reaction conditions. |

Workflow Diagram: Ligand-Controlled Regioselective Hydrocarboxylation

Caption: Ligand choice dictates the regiochemical outcome in Ni-catalyzed hydrocarboxylation.

Troubleshooting Guide 3: Asymmetric Synthesis using Evans Auxiliaries

Evans oxazolidinone auxiliaries are widely used for the asymmetric synthesis of chiral carboxylic acids.[17] A critical step is the cleavage of the auxiliary to release the desired acid.

Problem 1: Low yield upon cleavage of the chiral auxiliary.

| Possible Cause | Solution | Scientific Rationale |

| Incomplete cleavage | Increase the equivalents of the cleavage reagent (e.g., LiOOH). Prolong the reaction time at low temperature (0 °C). | Steric hindrance can make the cleavage reaction slow, requiring more forcing conditions. |

| Product degradation | Ensure the workup is performed promptly and at low temperature to avoid decomposition of the product or the intermediate peracid. | The peracid intermediate formed during LiOOH cleavage can be unstable.[18][19] |

Problem 2: Formation of undesired hydroxyamide byproduct.

| Possible Cause | Solution | Scientific Rationale | | Use of LiOH instead of LiOOH | Use lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, for the cleavage. | LiOH preferentially attacks the less hindered endocyclic carbonyl of the oxazolidinone, leading to ring-opening and formation of a hydroxyamide. LiOOH is a softer nucleophile and selectively attacks the exocyclic acyl group.[20][21] | | Side reaction even with LiOOH | Optimize the concentration of water in the reaction mixture. In some cases, reducing the amount of water can improve selectivity.[18] | The presence of water can influence the relative rates of attack at the two carbonyl groups. |

Diagram: Regioselective Cleavage of Evans Auxiliary

Caption: Choice of cleavage reagent determines the product in Evans auxiliary removal.

References

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Insights into the Regioselective Hydrocarboxylation of Styrenes with CO2 Controlled by the Ligand of Nickel Catalysts. (2021). ACS Sustainable Chemistry & Engineering. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace - The University of Queensland. [Link]

-

Insights into the Regioselective Hydrocarboxylation of Styrenes with CO2 Controlled by the Ligand of Nickel Catalysts. (2021). ACS Sustainable Chemistry & Engineering - Figshare. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. [Link]

-

Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]

-

Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. (2018). Journal of the American Chemical Society - ACS Publications. [Link]

-

Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2. (2021). CCS Chemistry - Chinese Chemical Society. [Link]

-

Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. PubMed. [Link]

-

Evans enolate alkylation-hydrolysis. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

-

21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

-

Ligand‐controlled regioselective hydrocarboxylation of styrenes with CO2 by using dual visible light and Ni catalysis. ResearchGate. [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. [Link]

-

Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. PubMed. [Link]

-

Preparation of Carboxylic Acids. Chemistry Steps. [Link]

-

20.2.1.3.6 Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). ResearchGate. [Link]

-

Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. ResearchGate. [Link]

-

Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. PMC. [Link]

-

Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2017). Green and Sustainable Chemistry. [Link]

-

Catalytic direct hydrocarboxylation of styrenes with CO2 and H2. Nature Communications. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]

-

During saponification, why is ester made to react with a strong base?. Quora. [Link]

-

Saponification of Esters. Organic Chemistry Tutor. [Link]

-

20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. [Link]

-

Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

-

Palladium-Catalyzed Reppe Carbonylation. ResearchGate. [Link]

-

Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. [Link]

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. [Link]

-

Malonic Synthesis. NROChemistry. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Malonic Ester Synthesis. Chemistry Steps. [Link]

-

Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. (2024). Organic Letters - ACS Publications. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. (2019). MDPI. [Link]

-

374 BCH3023 Saponification of Esters. (2022). YouTube. [Link]

-

Malonic Ester Synthesis Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]

- 10. Catalytic direct hydrocarboxylation of styrenes with CO2 and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tus.elsevierpure.com [tus.elsevierpure.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acs.figshare.com [acs.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. UQ eSpace [espace.library.uq.edu.au]

- 21. connectsci.au [connectsci.au]

Technical Support Center: Decarboxylation in 3-Cyclohexyl-2-(4-fluorophenyl)propanoic Acid Synthesis

Status: Operational

Ticket ID: CHEM-SUP-2024-DCX

Subject: Troubleshooting Decarboxylation of

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

You are encountering difficulties in the decarboxylation step towards 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid . This transformation is the critical thermodynamic bottleneck in the synthesis.

The precursor is likely 2-(cyclohexylmethyl)-2-(4-fluorophenyl)malonic acid (or its diester). Unlike simple mono-substituted malonic acids, this substrate features a quaternary carbon center crowded by a rigid 4-fluorophenyl group and a bulky cyclohexylmethyl group.

The Core Challenge: Steric vs. Electronic

-

Electronic Factor: The 4-Fluorophenyl group is electron-withdrawing (

effect). This actually facilitates decarboxylation by stabilizing the developing negative charge in the transition state. -

Steric Factor: The cyclohexylmethyl group imposes significant steric bulk. Decarboxylation requires the formation of a specific 6-membered cyclic transition state.[1][2] The bulky substituents restrict the conformational freedom required to achieve this geometry, significantly raising the activation energy (

).

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Kinetics

Q: My reaction stalls at ~60% conversion even after 24 hours at reflux in Toluene (

-

Solution: Switch to a higher boiling solvent such as o-Xylene (

) , Mesitylene (

Q: I am seeing a "glassy" solid form that stops reacting. What is this? A: This is likely "vitrification" of the intermediate salts or the product itself. If you are running this neat (solvent-free), the product (mono-acid) might have a higher melting point or different viscosity than the starting material. As the reaction proceeds, the mixture hardens, preventing the molecular motion required for the reaction.

-

Solution: Add a high-boiling "flux" solvent like DMSO or Sulfolane (even just 2-5 volumes) to maintain a liquid phase.

Category B: Side Reactions & Impurities

Q: Could the Fluorine atom be leaving? I see a new spot on TLC.

A: It is unlikely but possible under specific conditions.

While aryl fluorides are generally stable, they can undergo

-

Solution: If using Krapcho conditions, switch from NaCN to LiCl (Lithium Chloride). Chloride is a poorer nucleophile for

but effective for demethylation/decarboxylation. Keep temperature

Q: I observe a dimer or polymer. Is this oxidative coupling? A: Unlikely to be oxidative coupling unless radical initiators are present. It is more likely anhydride formation . At high temperatures, the dicarboxylic acid can dehydrate to form a cyclic anhydride (if 6-membered ring possible) or intermolecular polymeric anhydrides.

-

Solution: Ensure water is present if you are doing a hydrolytic decarboxylation. If doing thermal decarboxylation, the anhydride is an off-pathway trap. Hydrolysis during workup usually reverts this, but it slows the kinetics.

Optimized Protocols

Method A: The "Gold Standard" Thermal Decarboxylation (From Diacid)

Best for: Scalable, high-purity synthesis where the diacid has already been isolated.

-

Setup: 3-neck round bottom flask, mechanical stirrer (critical for viscous melts), reflux condenser.

-

Solvent System: o-Dichlorobenzene (o-DCB) or Diphenyl ether .

-

Why? High boiling point (

) ensures rapid kinetics. Inert to acid.

-

-

Execution:

-

Suspend 2-(cyclohexylmethyl)-2-(4-fluorophenyl)malonic acid in o-DCB (3-5 volumes).

-

Heat to

. -

Observation: You will see vigorous effervescence (

). -

Endpoint: Monitor by HPLC/TLC until

evolution ceases completely (usually 2-6 hours).

-

-

Workup:

-

Cool to

. -

Add aqueous NaOH (1M) to extract the product as the sodium salt (leaving organic impurities in the o-DCB).

-

Separate layers. Acidify the aqueous layer with HCl to precipitate the target acid.

-

Method B: The Krapcho Decarboxylation (From Diester)

Best for: Avoiding the isolation of the difficult-to-purify diacid intermediate.

-

Reagents: Starting Diester, LiCl (3 equiv), Water (2 equiv), DMSO (Solvent).

-

Mechanism: Halide-induced nucleophilic attack on the ester methyl/ethyl group, followed by immediate decarboxylation of the resulting carboxylate.

-

Execution:

-

Dissolve diester in DMSO (5-10 volumes).

-

Add LiCl and Water.

-

Heat to

. -

Note: Do not exceed

to protect the C-F bond.

-

-

Workup:

-

Dilute with water, extract into Ethyl Acetate.[3]

-

Wash extensively with water to remove DMSO.

-

Visualized Workflows

Diagram 1: Mechanistic Pathway & Transition State

This diagram illustrates the concerted cyclic transition state required for decarboxylation and how steric bulk interferes.

Caption: The reaction proceeds via a concerted cyclic transition state. The cyclohexyl group (Sterics) hinders the formation of this state, necessitating high temperatures, while the Fluorine atom (Electronics) slightly assists by stabilizing the electron density.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve your specific experimental issue.

Caption: Step-by-step logic to diagnose stalled reactions or impurity formation based on physical state and temperature.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis and decarboxylation thermodynamics).

-

Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents". Synthesis, 805–822, 893–914. (The definitive review on salt-mediated decarboxylation).

-

March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Detailed mechanism of the 6-membered cyclic transition state in decarboxylation).

-

Organic Chemistry Portal. "Decarboxylation". (General overview of conditions and variations).

Sources

Technical Support Center: Enantioselective Synthesis of 2-Aryl-3-Cyclohexylpropanoic Acids

System Overview & Chemical Challenges

This guide addresses the synthesis of 2-aryl-3-cyclohexylpropanoic acids , a privileged scaffold in PPAR agonists (e.g., Tesaglitazar analogs) and anti-inflammatory agents.

The Core Challenge: The "Bulky-Chiral" Paradox

The target molecule presents a specific steric conflict:

-

-Chirality: The stereocenter is acidic (

-

-Sterics: The cyclohexyl group at the

This guide focuses on the two most robust synthetic pathways: Asymmetric Hydrogenation (Route A) and Auxiliary-Controlled Alkylation (Route B).

Route A: Asymmetric Hydrogenation (The "Speed" Route)

Methodology: Hydrogenation of 2-aryl-3-cyclohexylacrylic acid precursors using Rh(I) or Ru(II) chiral catalysts. This is the preferred route for scale-up (>10g).

Diagnostic Workflow

Figure 1: Decision tree for optimizing asymmetric hydrogenation of trisubstituted acrylic acids.

Troubleshooting Guide: Hydrogenation

Q1: My reaction stalls at 60% conversion. I am using Rh(COD)(BINAP)BF4 at 10 bar H2.

-

Root Cause: The substrate is a trisubstituted olefin with a bulky cyclohexyl group. Standard Rh-BINAP systems often struggle with the steric demand of trisubstituted alkenes compared to disubstituted ones.

-

Remediation:

-

Increase Pressure: Trisubstituted olefins often require 30–50 bar (435–725 psi) to drive the reaction to completion.

-

Ligand Switch: Switch to electron-rich, flexible ligands like PhanePhos or TangPhos , or the rigid, highly active DuPhos family. These are known to handle trisubstituted substrates better than BINAP [1].

-

Check Inhibitors: Ensure your substrate synthesis (often Knoevenagel condensation) didn't leave traces of halides or sulfur, which poison Rh catalysts.

-

Q2: I have high conversion (>95%) but moderate ee (75-80%). How do I boost it to >95%?

-

Root Cause: "Loose" coordination sphere or solvent interference.

-

Remediation:

-

Solvent Effect: If using Methanol, switch to 2,2,2-Trifluoroethanol (TFE) or a DCM/MeOH mixture. TFE enhances the rigidity of the catalyst-substrate complex via hydrogen bonding, often boosting ee by 10-15% [2].

-

Temperature: Lower the temperature to 0°C or -10°C. While this slows the rate (requiring higher pressure or time), it almost invariably increases enantioselectivity by favoring the lower-energy transition state.

-

Q3: The catalyst is not dissolving, or the reaction is heterogeneous.

-

Solution: The 2-aryl-3-cyclohexylacrylic acid precursor is lipophilic. Standard cationic Rh salts (BF4/PF6) may not dissolve in non-polar solvents.

-

Fix: Use Dichloromethane (DCM) or THF as a co-solvent.

-

Fix: Use a neutral catalyst precursor if applicable, though cationic Rh is usually superior for free acids.

-

Route B: Evans Auxiliary Alkylation (The "Precision" Route)

Methodology: Alkylation of an N-acyl oxazolidinone (derived from aryl acetic acid) with cyclohexylmethyl halides. Best for gram-scale synthesis requiring >98% ee.

Experimental Protocol: The "Sluggish Electrophile" Protocol

The electrophile, cyclohexylmethyl bromide , is a primary halide but is

Step-by-Step Optimization:

| Step | Parameter | Standard Condition | Optimized for Cyclohexyl-CH2-X |

| 1. Enolization | Base | LDA (1.1 eq) | NaHMDS (1.1 eq) or LiHMDS |

| Temperature | -78°C | -78°C to -40°C (allows aggregation break) | |

| 2. Alkylation | Electrophile | Cyclohexylmethyl Bromide | Cyclohexylmethyl Iodide (or add 10% NaI) |

| Additive | None | DMPU (4-5 eq) or HMPA | |

| Time | 2-4 hours | 12-24 hours (warm to -20°C) | |

| 3. Cleavage | Reagent | LiOH / H2O | LiOOH (LiOH + H2O2) |

Troubleshooting Guide: Alkylation

Q1: Yield is poor (<40%). I recover mostly starting material.

-

Root Cause: The enolate decomposes before it can react with the sterically hindered cyclohexylmethyl bromide.

-

Remediation:

-

Finkelstein In-Situ: Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This converts the bromide to the more reactive iodide in situ.

-

Polar Additives: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the enolate solution before adding the electrophile. This breaks up enolate aggregates, making the oxygen/carbon center more nucleophilic [3].

-

Q2: I see significant racemization after cleaving the auxiliary.

-

Root Cause: You likely used LiOH or NaOH for hydrolysis. The resulting product (2-aryl-3-cyclohexylpropanoic acid) has an acidic

-proton ( -

Remediation: Use the Lithium Hydroperoxide (LiOOH) method.

Route C: Post-Synthetic Resolution (The "Safety Net")

If asymmetric synthesis yields suboptimal ee (e.g., 85%), do not discard the batch. Use Diastereomeric Salt Crystallization .

Resolution Workflow

-

Agent Selection: Use (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine .

-

Solvent: Isopropyl alcohol (IPA) or Ethanol/Water (9:1).

-

Process:

-

Mix Racemic Acid (1.0 eq) + Chiral Amine (0.55 eq) in hot solvent.

-

Cool slowly to room temperature (0.5°C/min).

-

Filter crystals.

-

Crucial Step: Recrystallize the salt once more to jump from 90% ee to >99% ee.

-

Release free acid with 1N HCl.

-

Comparative Data Summary

| Metric | Route A: Hydrogenation | Route B: Evans Alkylation |

| Scalability | High (>100g feasible) | Low to Medium (<50g) |

| Step Count | Short (2-3 steps) | Long (4-5 steps) |

| Atom Economy | Excellent | Poor (Auxiliary waste) |

| Steric Tolerance | Moderate (Requires high P) | Low (Requires reactive X) |

| Typical ee | 90-98% | >98% |

| Primary Risk | Catalyst cost & screening | Stoichiometric waste & yield |

References

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

-

Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphines. Accounts of Chemical Research, 37(9), 633–641.

-

Evans, D. A., et al. (1982).[7][8] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

Sources

- 1. US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.csulb.edu [home.csulb.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. tminehan.com [tminehan.com]

Technical Support Center: Palladium Impurity Removal from Hydrogenated Cyclohexylpropionic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from hydrogenated cyclohexylpropionic acid derivatives. As these compounds are often synthesized using palladium-catalyzed hydrogenation, residual palladium impurities are a common and critical issue to address, particularly in pharmaceutical applications where strict limits on elemental impurities are enforced.[1][2][3][4][5]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively minimize palladium contamination in your final product.

I. Understanding the Challenge: The Nature of Palladium Impurities

Following a palladium-catalyzed hydrogenation reaction, residual palladium can exist in various forms within your product mixture. These can include:

-

Palladium(0) nanoparticles: Often formed from the reduction of the palladium catalyst, these can aggregate into palladium black.[6]

-

Soluble Palladium(II) species: These may be complexes formed with your starting material, product, or ligands.

-

Palladium adsorbed onto the product: The product itself may have functional groups that chelate with palladium.

The specific form of the palladium impurity will heavily influence the most effective removal strategy.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Issue 1: High Palladium Levels After Initial Filtration

Question: I've filtered my reaction mixture through Celite® after hydrogenation, but my ICP-MS analysis still shows high levels of palladium. Why is this happening and what should I do?

Answer:

While filtration through a pad of Celite® is a good first step to remove heterogeneous palladium catalysts like Pd/C, it is often insufficient for removing all forms of palladium.[8]

Causality:

-

Fine Palladium Particles: Very fine palladium black particles can pass through the Celite® pad.[8]

-

Soluble Palladium: Homogeneous or leached palladium species will not be removed by simple filtration.[7]

-

Product Chelation: Your cyclohexylpropionic acid derivative may be chelating with palladium, keeping it in solution.

Troubleshooting Steps:

-

Optimize Filtration:

-

Increase Celite® Bed Depth: Use a thicker pad of Celite® (e.g., 2-3 cm) to improve the capture of fine particles.[8]

-

Use a Finer Filter Aid: Consider using a finer grade of diatomaceous earth or a membrane filter in conjunction with Celite®.

-

-

Employ a Scavenging Agent: After the initial filtration, treat the filtrate with a palladium scavenger. This is often the most effective next step.

-

Mechanism of Action: Scavengers are materials that selectively bind to palladium, allowing for its removal by filtration. They can work through chemisorption, where a chemical bond is formed between the scavenger and palladium, or physisorption, which involves weaker intermolecular forces.[7]

-

Types of Scavengers:

-

Thiol-based Scavengers: These are highly effective due to the strong affinity of sulfur for palladium.[7] Examples include silica-bound thiols (e.g., SiliaMetS Thiol) or polymer-supported scavengers.

-

Amine-based Scavengers: Effective for certain palladium species.

-

Activated Carbon: A cost-effective and versatile option that can adsorb a range of palladium species.[9][10][11] The effectiveness of activated carbon is dependent on its pore size, surface area, and surface chemistry.[9][10]

-

-

Workflow for Scavenger Selection:

Caption: Decision workflow for selecting and optimizing a palladium scavenger.

Issue 2: Inconsistent Results with Scavenging Resins

Question: I am using a thiol-functionalized silica scavenger, but my results are not reproducible. Sometimes the palladium levels are low, and other times they are still unacceptably high. What could be the cause?

Answer:

Inconsistent performance of scavenging resins can be frustrating and often points to subtle variations in the experimental conditions.

Causality:

-

Solvent Effects: The polarity of the solvent can significantly impact the efficiency of the scavenger.[7] The scavenger needs to be well-dispersed in the solvent to maximize its surface area and interaction with the palladium.

-

Temperature and Time: Scavenging is a kinetic process. Insufficient time or a suboptimal temperature may not allow the binding equilibrium to be reached.[12]

-

Palladium Speciation: The oxidation state and coordination sphere of the palladium can affect its affinity for the scavenger.[7] For example, a sterically hindered palladium complex may interact more slowly with the scavenger.

-

Competition from Other Species: The presence of other compounds in your mixture that can bind to the scavenger will reduce its effectiveness for palladium removal.

Troubleshooting Steps:

-

Systematic Optimization Study: Conduct a small-scale design of experiments (DoE) to systematically evaluate the key parameters.

| Parameter | Range to Investigate | Rationale |

| Scavenger Loading | 1-10 wt% (relative to crude product) | To ensure sufficient binding sites for the palladium. |

| Temperature | Room Temperature to 60 °C | To enhance the kinetics of binding. |

| Time | 1 to 24 hours | To allow the scavenging process to reach completion. |

| Solvent | Toluene, THF, Acetonitrile, Ethanol | To assess the impact of solvent polarity on scavenger efficiency. |

-

Pre-treatment of the Reaction Mixture:

-

Oxidation: If you suspect the presence of palladium(0), a mild oxidant can sometimes convert it to a more readily scavenged palladium(II) species.

-

Ligand Exchange: Adding a ligand that is known to bind strongly to palladium but is easily removed can sometimes facilitate the transfer of palladium to the scavenger.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A1: Regulatory bodies like the FDA and EMA have strict guidelines for elemental impurities.[1][2][3][4][5] The permitted daily exposure (PDE) for palladium is typically around 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the API, depending on the daily dosage.[4] For parenteral or inhalation routes, the limits are significantly lower.[4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[5]

Q2: How can I accurately measure the concentration of palladium in my samples?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace levels of elemental impurities in pharmaceuticals.[1][13][14][15] It offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels.[13] Proper sample preparation is critical for accurate ICP-MS analysis, and may involve digesting the sample in acid to ensure all palladium is in a detectable form.[14][16]

Q3: Can I use activated carbon for palladium removal? What are the advantages and disadvantages?

A3: Yes, activated carbon is a widely used and effective method for palladium removal.[7][9][10][11]

-

Advantages:

-

Disadvantages:

-

Lower Selectivity: May adsorb the desired product, leading to yield loss.[11]

-

Fine Particles: Can be difficult to filter completely, potentially leading to carbon contamination in the product.

-

Variability: The performance can vary between different grades and batches of activated carbon.

-

Q4: Is crystallization an effective method for palladium removal?